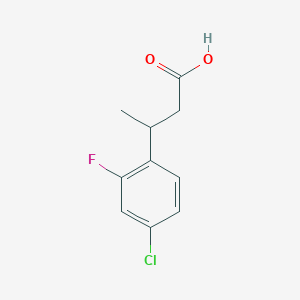

3-(4-Chloro-2-fluorophenyl)butanoic acid

Description

3-(4-Chloro-2-fluorophenyl)butanoic acid is a fluorinated and chlorinated aromatic carboxylic acid derivative. Its structure consists of a butanoic acid backbone substituted with a 4-chloro-2-fluorophenyl group at the third carbon.

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

3-(4-chloro-2-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H10ClFO2/c1-6(4-10(13)14)8-3-2-7(11)5-9(8)12/h2-3,5-6H,4H2,1H3,(H,13,14) |

InChI Key |

NSOIDHBQORXQBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=C(C=C(C=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)butanoic acid typically involves the reaction of 4-chloro-2-fluorobenzene with butanoic acid derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction typically employs boronic acid derivatives and palladium catalysts to form the desired carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-2-fluorophenyl)butanoic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst loading, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(4-Chloro-2-fluorophenyl)butanoic acid may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)butanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: It may be used in the study of biochemical pathways and enzyme interactions due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

- 3-(4-Chloro-2-fluorophenyl)butanoic Acid: Core structure: Butanoic acid with a 4-chloro-2-fluorophenyl substituent at C3. Functional groups: Carboxylic acid (-COOH), halogenated aromatic ring.

- NSC777205 (3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione): Core structure: Benzoxazinedione fused ring system with a 4-chloro-2-fluorophenyl group. Key differences: Cyclic oxazine ring replaces the linear butanoic acid chain, introducing rigidity and altering solubility .

- CATPB ((S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic Acid): Core structure: Butanoic acid with a 3-chlorophenylacetamido group at C3 and a 4-(trifluoromethyl)phenyl group at C4. Key differences: Additional acetamido and trifluoromethyl groups enhance steric bulk and lipophilicity .

- 4-[(4-Chloro-2-fluorophenyl)formamido]butanoic Acid: Core structure: Butanoic acid with a formamido group linked to a 4-chloro-2-fluorophenyl ring.

Physicochemical Properties

Key Research Findings and Implications

Halogenation and Bioactivity : The 4-chloro-2-fluorophenyl moiety enhances metabolic stability and target engagement across analogs, as seen in NSC777205’s anti-cancer efficacy .

Backbone Flexibility vs. Rigidity: Linear butanoic acid derivatives (e.g., CATPB) exhibit broader receptor interactions, while cyclic analogs (e.g., NSC777205) optimize CNS penetration .

Functional Group Impact : Carboxylic acids improve solubility but limit BBB penetration, whereas ester/amide derivatives (e.g., MeCATPB) balance lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.